molecular formula C14H9F2N3O B11799819 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11799819
M. Wt: 273.24 g/mol
InChI Key: UQQHWYKVHQXNIK-UHFFFAOYSA-N
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Description

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that features a unique combination of a difluorophenyl group and an oxadiazole ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .

Scientific Research Applications

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)aniline: Shares the difluorophenyl group but lacks the oxadiazole ring, resulting in different reactivity and applications.

    2,6-Difluoroaniline: A simpler compound with only the difluorophenyl and aniline groups, used in various synthetic applications.

    1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents, used in diverse fields from materials science to pharmaceuticals.

Uniqueness

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the difluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets .

Properties

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2

InChI Key

UQQHWYKVHQXNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F

Origin of Product

United States

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